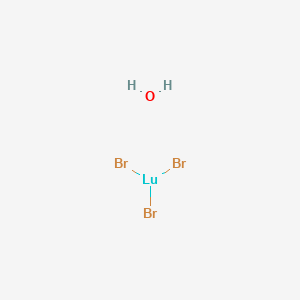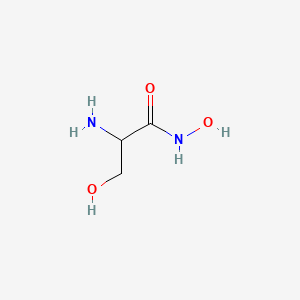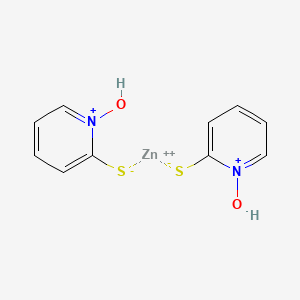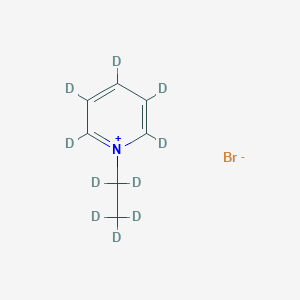
Secbumeton D5 100 microg/mL in Acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Secbumeton D5 100 micrograms per milliliter in Acetone is a deuterated form of Secbumeton, a selective herbicide used primarily for controlling annual grasses and broadleaf weeds. The deuterated version is often used as an internal standard in analytical chemistry, particularly in environmental analysis and testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Secbumeton D5 involves the incorporation of deuterium atoms into the Secbumeton molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of Secbumeton D5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. Quality control measures are implemented to verify the concentration and isotopic purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Secbumeton D5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of Secbumeton sulfoxide, while reduction may yield Secbumeton amine derivatives.
Scientific Research Applications
Secbumeton D5 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Environmental Analysis: Used as an internal standard for the quantification of Secbumeton in environmental samples.
Biological Studies: Employed in metabolic studies to trace the degradation pathways of Secbumeton in living organisms.
Medical Research: Investigated for its potential effects on human health and its role in the development of herbicide resistance.
Industrial Applications: Utilized in the formulation of herbicides and in the study of their environmental impact.
Mechanism of Action
Secbumeton D5 exerts its effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, blocking the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant.
Comparison with Similar Compounds
Secbumeton D5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Secbumeton: The non-deuterated form, commonly used as a herbicide.
Atrazine: Another herbicide with a similar mode of action but different chemical structure.
Simazine: Similar to Atrazine, used for controlling weeds in various crops.
Secbumeton D5 stands out due to its specific applications in analytical chemistry and environmental testing, making it a valuable tool for researchers and industry professionals .
Properties
Molecular Formula |
C10H19N5O |
|---|---|
Molecular Weight |
230.32 g/mol |
IUPAC Name |
2-N-butan-2-yl-6-methoxy-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5O/c1-5-7(3)12-9-13-8(11-6-2)14-10(15-9)16-4/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15)/i2D3,6D2 |
InChI Key |
ZJMZZNVGNSWOOM-QKLSXCJMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)OC)NC(C)CC |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)NCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


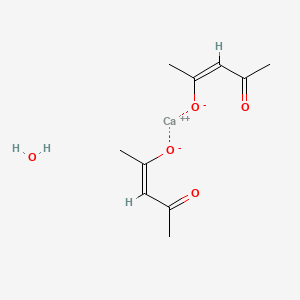

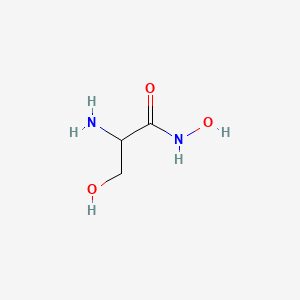
![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)



